molecular formula C13H17NO3 B3047491 TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE CAS No. 140196-38-9

TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE

Cat. No.: B3047491
CAS No.: 140196-38-9
M. Wt: 235.28 g/mol
InChI Key: PEVGKAAGTGDOGA-UHFFFAOYSA-N
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Description

TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE: is a chemical compound with the molecular formula C13H17NO3 . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a tert-butyl carbamate group attached to a 2-oxo-1-phenylethyl moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE typically involves the reaction of phenylglycinol with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general procedure includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with advanced purification methods to achieve high purity and yield. The reaction conditions are optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild acidic conditions, allowing for the selective deprotection of amine groups in complex molecules .

Comparison with Similar Compounds

Uniqueness: TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE is unique due to its specific structural features, which provide enhanced reactivity and selectivity in chemical reactions. Its ability to act as a protecting group for amines while being easily removable under mild conditions makes it highly valuable in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(2-oxo-1-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVGKAAGTGDOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451782
Record name Carbamic acid, (2-oxo-1-phenylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140196-38-9
Record name Carbamic acid, (2-oxo-1-phenylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE
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TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE
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TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE
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TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE

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